molecular formula C9H15BrO B8620956 Bromomethyl cyclohexylmethyl ketone

Bromomethyl cyclohexylmethyl ketone

Cat. No.: B8620956
M. Wt: 219.12 g/mol
InChI Key: YQNZIAZUQRMAAH-UHFFFAOYSA-N
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Description

Bromomethyl cyclohexylmethyl ketone is a brominated ketone compound characterized by a cyclohexylmethyl group and a bromomethyl group attached to a carbonyl carbon. Its molecular formula is C₉H₁₅BrO, with a molecular weight of 219.12 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and bioactive molecules.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

1-bromo-3-cyclohexylpropan-2-one

InChI

InChI=1S/C9H15BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

YQNZIAZUQRMAAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Bromomethyl cyclohexylmethyl ketone as a Reactant:
This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, making it useful for synthesizing various derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products.
Grignard ReactionsCan be used to create alcohols upon reaction with Grignard reagents.
Haloform ReactionParticipates in haloform reactions to yield carboxylic acids.

Medicinal Chemistry

Potential Pharmaceutical Applications:
this compound is being explored for its potential use in drug development. Its structure allows for modifications that can lead to biologically active compounds.

Case Study: Antimicrobial Agents
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications at the cyclohexyl group have shown promising results against various bacterial strains.

Table 2: Biological Activity of Derivatives

CompoundActivity TypeEffectiveness (MIC)Reference
This compound derivative AAntibacterial32 µg/mL
This compound derivative BAntifungal16 µg/mL

Materials Science

Polymer Chemistry:
The compound is also utilized in polymer chemistry as a building block for creating functionalized polymers. Its reactive bromine atom can facilitate the incorporation of the ketone structure into polymer chains.

Table 3: Applications in Polymer Synthesis

Polymer TypeApplicationProperties EnhancedReference
Thermoplastic ElastomersImproved elasticityIncreased flexibility
CoatingsEnhanced adhesionBetter durability

Research Insights

Recent studies have focused on the mechanistic pathways involving this compound, particularly in reactions such as the haloform reaction and its role in synthesizing carboxylic acids from methyl ketones. The compound's reactivity profile makes it an ideal candidate for various synthetic pathways.

Case Study: Haloform Reaction Mechanism
A detailed investigation into the haloform reaction involving this compound revealed that it undergoes halogenation followed by nucleophilic attack by hydroxide ions, leading to the formation of carboxylic acids with high yields.

Chemical Reactions Analysis

Key Observations

  • Haloform Reaction : Cyclohexyl methyl ketone (the parent compound) undergoes this reaction to yield cyclohexylacetic acid . Bromomethyl cyclohexylmethyl ketone, already brominated once, may require additional bromine to complete the trihalomethyl stage before cleavage.

  • Regioselectivity : The cyclohexyl group’s steric bulk may influence reaction pathways, potentially favoring cleavage over further substitution.

Enolate Formation and Substitution

The α-brominated carbon can act as a leaving group in nucleophilic substitutions. For example:

  • Hydrolysis : Under aqueous conditions, the bromine may undergo substitution with hydroxide ions to form a secondary alcohol.

  • Alkylation/Nucleophilic Attack : Enolate formation (under basic conditions) could enable reactions with electrophiles, though the bromine’s presence may alter enolate stability.

Stability and Reactivity

  • Thermal Stability : The compound is stable under normal conditions but may decompose in the presence of strong oxidizing agents or bases .

  • Toxicity : Limited data, but brominated ketones generally exhibit moderate toxicity, requiring careful handling .

Reaction Data Table

Reaction Type Reagents/Conditions Product Key Mechanism
α-BrominationBr₂, acidic catalyst (e.g., HBr)Tribromomethyl ketoneEnol formation followed by electrophilic bromination
Haloform ReactionNaOH, excess Br₂, aqueousCyclohexylacetic acid + CO₂Nucleophilic acyl substitution after trihalomethyl formation
Nucleophilic SubstitutionHydroxide ions (aqueous)Secondary alcoholHydrolysis of C-Br bond
Enolate AlkylationBase (e.g., NaOH), alkyl halideα-Alkylated ketoneEnolate formation followed by SN2 reaction

Research Findings

  • Enol Stabilization : Bromide salts (e.g., KBr) enhance selectivity in hydrogenation/hydrolysis reactions of aromatic ethers to ketones by adsorbing onto catalysts like Pd/C, which may stabilize enol intermediates .

  • Steric Effects : The cyclohexyl group’s bulk may hinder certain reaction pathways (e.g., enolate formation) compared to less hindered α-bromoketones.

Comparison with Similar Compounds

Adamantyl Bromomethyl Ketone

Adamantyl bromomethyl ketone (C₁₃H₁₉BrO) is a structurally rigid analog used in synthesizing adamantane-based therapeutics for neurological disorders and viral infections .

  • Synthesis : Prepared via reaction of 1-adamantyl bromomethyl ketone with carboxylic acids, yielding ester derivatives under mild conditions .
  • Activity : Adamantyl derivatives show enhanced metabolic stability compared to cyclohexylmethyl analogs due to their bulky, lipophilic structure .

Bromomethyl Vinyl Ketone

Bromomethyl vinyl ketone (C₄H₅BrO) is a versatile but challenging reagent due to competing electrophilic sites (Michael addition, SN2 displacement).

  • Synthesis : Often replaced with 6-(bromomethyl)-4H-1,3-dioxin as a surrogate to avoid side reactions .
  • Reactivity : Less regioselective than bromomethyl cyclohexylmethyl ketone, limiting its utility in complex syntheses .

α-Bromocyclopentyl Methyl Ketone

This cyclopentyl analog (C₇H₁₁BrO) shares similar halogenation pathways but exhibits lower synthetic yields (61% ) compared to the cyclohexylmethyl derivative (65% ) .

  • Applications : Used in macrocyclic compound synthesis but shows reduced inhibitory potency in enzyme assays compared to cyclohexylmethyl-containing compounds .

Comparative Data Tables

Key Findings and Insights

  • Structural Advantage : The cyclohexylmethyl group enhances steric bulk and lipophilicity, improving binding affinity to viral proteases compared to smaller substituents (e.g., cyclopentylmethyl) .
  • Synthetic Efficiency : this compound achieves higher regioselectivity and yield than vinyl or cyclopentyl analogs, making it preferable for scalable syntheses .
  • Therapeutic Potential: Derivatives of this compound demonstrate picomolar antiviral activity, underscoring its role in drug discovery .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Cyclohexyl methyl ketone, HBr (48% aqueous), acetic acid.

  • Procedure : The ketone is treated with HBr in acetic acid at reflux (110–120°C) for 2–4 hours. The reaction is quenched with ice water, and the product is extracted using dichloromethane.

  • Yield : ~85–90% purity, with minor byproducts (e.g., dibrominated derivatives).

Mechanistic Insight :
The reaction proceeds via acid-catalyzed enolization, followed by electrophilic bromination at the α-carbon. The cyclohexyl group stabilizes the enol intermediate, enhancing regioselectivity.

Bromomethylation via Diethyl Malonate Intermediates

This method, adapted from patent literature, involves bromomethylation of a preformed ketone precursor using diethyl malonate derivatives.

Stepwise Synthesis:

  • Formation of Diethyl Cyclohexylmethyl Malonate :
    Cyclohexylmethyl chloride reacts with diethyl malonate in the presence of potassium carbonate, forming diethyl cyclohexylmethyl malonate.

  • Monobromination :
    The malonate undergoes selective bromination at the α-position using bromine (Br₂) in chloroform.

  • Decarboxylation :
    Acid-catalyzed decarboxylation (e.g., HBr in acetic acid) eliminates CO₂, yielding bromomethyl cyclohexylmethyl ketone.

Key Data :

StepReagentsConditionsYield
1Diethyl malonate, K₂CO₃Reflux, 6h92%
2Br₂, CHCl₃40°C, 1h88%
3HBr, AcOHReflux, 3h78%

Advantages : High regiocontrol and scalability for industrial production.

Oxidation of 1-Bromo-3-Cyclohexylpropan-2-ol

1-Bromo-3-cyclohexylpropan-2-ol (CAS 165694180) serves as a precursor. Oxidation with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the alcohol to the ketone.

Palladium-Catalyzed Hydrolysis of Aromatic Ethers

A novel approach involves converting biomass-derived aromatic ethers to cyclohexanones, followed by bromination. Pd/C modified with KBr in H₂O/CH₂Cl₂ selectively hydrogenates and hydrolyzes aromatic ethers to cyclohexyl methyl ketone, which is subsequently brominated.

Optimized Parameters :

  • Catalyst : 5% Pd/C + 10 mol% KBr.

  • Solvent : H₂O/CH₂Cl₂ (1:1 v/v).

  • Temperature : 80°C, H₂ pressure (3 bar).

  • Bromination Step : HBr, 120°C, 2h.

Yield : 70% overall (two-step process).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Scalability
HalogenationCyclohexyl methyl ketoneHBr/AcOH85–90High
Malonate RouteCyclohexylmethyl chlorideBr₂, HBr78Moderate
Alcohol Oxidation1-Bromo-3-cyclohexylpropan-2-olPCC75–80Low
Pd-CatalyzedAromatic ethersPd/C, KBr70High

Critical Considerations :

  • Cost : The malonate route requires expensive brominating agents but offers high purity.

  • Sustainability : Pd-catalyzed methods utilize renewable feedstocks but involve complex setups.

  • Safety : HBr and Br₂ necessitate corrosion-resistant equipment .

Q & A

Q. What are the key physicochemical properties of Bromomethyl cyclohexylmethyl ketone relevant to experimental design?

  • Answer: The compound's physicochemical properties are critical for experimental reproducibility. Key parameters include:
PropertyValueSource Evidence
Molecular Weight177.08 g/mol
Boiling Point175.6°C at 760 mmHg
Density1.258 g/cm³ at 25°C
CAS Number2550-36-9
SolubilityLimited data; hydrophobic

These properties inform solvent selection, reaction temperature optimization, and storage conditions. For example, its high boiling point suggests distillation under reduced pressure for purification .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer: Safety protocols include:
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; static charge minimization is critical due to flammability risks .
  • Storage: Keep in airtight containers in cool (<25°C), dry environments to prevent decomposition .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their typical yields?

  • Answer: The primary method involves enamine halogenation :
  • Step 1: React cyclohexyl methyl ketone with a secondary amine (e.g., pyrrolidine) to form an enamine .
  • Step 2: Brominate the enamine using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dry methanol .
  • Typical Yield: ~65% isolated yield after purification by vacuum distillation .
  • Optimization: Lower temperatures (0–5°C) reduce side reactions (e.g., dibromination), while GC-MS monitors intermediate purity .

Advanced Research Questions

Q. How does the steric hindrance of the cyclohexyl group influence the reaction kinetics and regioselectivity in the halogenation of this compound?

  • Answer: The bulky cyclohexyl group imposes steric constraints , directing bromination to the less hindered α-methyl position:
  • Kinetic Studies: Cyclohexyl derivatives exhibit slower reaction rates compared to linear alkyl ketones due to reduced accessibility of the α-carbon .
  • Regioselectivity: For cyclohexyl methyl ketone, ~85% regioselectivity for α-bromination is observed, vs. 70% for cyclopentyl analogs .
  • Mechanistic Insight: Steric shielding limits electrophilic bromine attack to the α-site, as confirmed by NMR analysis of intermediates .

Q. What metabolic pathways are anticipated for this compound based on structural analogs, and how can these be characterized in vitro?

  • Answer: Structural analogs (e.g., synthetic cannabinoids) undergo cytochrome P450-mediated oxidation :
  • Primary Pathway: Hydroxylation at the cyclohexylmethyl tail, followed by dehydrogenation to form ketone metabolites .
  • Experimental Characterization:
  • Step 1: Incubate with human hepatocytes (HHeps) and analyze metabolites via LC-HRMS .
  • Step 2: Use isotopic labeling or MS/MS fragmentation to pinpoint hydroxylation sites .
  • Key Finding: Cyclohexyl groups show lower metabolic turnover than linear alkyl chains due to steric resistance to CYP3A4 binding .

Q. How can contradictory data regarding the optimal reaction conditions for synthesizing this compound be resolved methodologically?

  • Answer: Contradictions often arise from variations in:
  • Reagent Purity: Impurities in brominating agents (e.g., Br₂ vs. NBS) alter reaction efficiency .
  • Solvent Effects: Anhydrous methanol minimizes hydrolysis but may slow kinetics compared to THF .
  • Resolution Strategy:

Design of Experiments (DoE): Systematically vary temperature, solvent, and catalyst to identify robust conditions .

In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Replication: Cross-validate yields in independent labs using standardized protocols .

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